

# Application of Torularhodin in Aquaculture Feed: A Guide for Researchers

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#### For Immediate Release

[City, State] – [Date] – **Torularhodin**, a red carotenoid pigment produced by yeasts of the Rhodotorula genus, is emerging as a promising feed additive in aquaculture. Possessing potent antioxidant, anti-inflammatory, and antimicrobial properties, **Torularhodin** offers a multifaceted approach to enhancing the health, growth, and market value of farmed aquatic species. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of **Torularhodin**'s application in aquaculture feed, including its effects on key performance indicators and detailed experimental protocols.

## **Executive Summary**

The aquaculture industry is continually seeking sustainable and effective feed additives to improve production efficiency and animal welfare. **Torularhodin**, a natural ketocarotenoid, presents a significant opportunity in this area. Studies have indicated its potential to improve growth rates, enhance pigmentation, and bolster the immune systems of fish and crustaceans. This document synthesizes the available data on the use of **Torularhodin** and **Torularhodin**-producing yeasts in aquaculture feeds and provides standardized protocols for its evaluation.

# **Key Applications and Benefits in Aquaculture**

The primary applications of **Torularhodin** in aquaculture feed center on its biological activities, which translate into tangible benefits for producers.



- Growth Performance: The inclusion of Torularhodin-producing yeast, Rhodotorula paludigena, in the diet of whiteleg shrimp (Litopenaeus vannamei) has been shown to significantly improve weight gain and specific growth rate[1]. This suggests that Torularhodin, as a key component of this yeast, may contribute to enhanced nutrient utilization and overall growth.
- Pigmentation: Carotenoids are essential for the pigmentation of many aquatic species, a key factor in consumer preference and market value[2][3][4][5]. While direct studies on purified Torularhodin for pigmentation in aquaculture are emerging, the known role of carotenoids in coloration suggests a strong potential for Torularhodin to enhance the red and orange hues in species like salmonids, shrimp, and ornamental fish.
- Antioxidant and Immune Support: Torularhodin exhibits strong antioxidant properties, which
  can help mitigate oxidative stress in cultured animals[6]. Furthermore, research has
  demonstrated that dietary supplementation with Rhodotorula yeast can upregulate immunerelated genes and improve disease resistance in shrimp[1]. An in-vitro study on a murine
  macrophage cell line has shown that Torularhodin can modulate the immune response by
  inhibiting the TLR4 inflammatory pathway, suggesting a potential mechanism for its immuneenhancing effects in aquatic species[7].

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies on the application of **Torularhodin**-producing yeast in aquaculture. It is important to note that these studies used the whole yeast, and the exact concentration of **Torularhodin** was not always specified.

Table 1: Effect of Dietary Rhodotorula paludigena CM33 on Growth Performance of Whiteleg Shrimp (Litopenaeus vannamei) after 4 Weeks[1]



Dietary Inclusion Level of R. paludigena	Weight Gain (%)	Specific Growth Rate (%/day)	Survival Rate (%)
0% (Control)	Data not specified	Data not specified	Data not specified
1%	Significantly higher than control	Significantly higher than control	Significantly higher than control
2%	Significantly higher than control	Significantly higher than control	Significantly higher than control
5%	Significantly higher than control	Significantly higher than control	Significantly higher than control

Table 2: Effect of Dietary Rhodotorula paludigena CM33 on Disease Resistance of Whiteleg Shrimp (Litopenaeus vannamei) against Vibrio parahaemolyticus[1]

Dietary Inclusion Level of R. paludigena	Cumulative Mortality (%) after Challenge	
0% (Control)	Highest mortality	
5%	Significantly lower than control	

## **Experimental Protocols**

The following protocols provide a framework for researchers to evaluate the efficacy of **Torularhodin** in aquaculture feed.

# Protocol for Preparation of Experimental Aquaculture Feed

This protocol describes the preparation of a basal diet and its supplementation with **Torularhodin**.

#### 4.1.1 Materials:



- Basal feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil, vitamin and mineral premix)
- Torularhodin extract or Torularhodin-rich yeast biomass
- Blender/Mixer
- Pelletizer
- Drying oven

#### 4.1.2 Procedure:

- Mill all dry basal ingredients to a fine powder.
- Thoroughly mix the dry ingredients in a blender for 15-20 minutes to ensure homogeneity.
- Dissolve the desired amount of **Torularhodin** extract in a small amount of fish oil before adding it to the dry mix. If using yeast biomass, add it directly to the dry ingredients.
- Gradually add the fish oil and a small amount of water to the dry mix while blending until a dough-like consistency is achieved.
- Pass the dough through a pelletizer with a die of the desired pellet size.
- Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) until the moisture content is below 10%.
- Store the pellets in airtight containers at 4°C or -20°C until use.

## **Protocol for Aquaculture Feeding Trial**

This protocol outlines a typical feeding trial to assess the effects of dietary **Torularhodin**.

#### 4.2.1 Experimental Design:

 Animals: Select a target aquatic species (e.g., rainbow trout, tilapia, whiteleg shrimp) of uniform size.



- Acclimation: Acclimate the animals to the experimental conditions for at least two weeks.
- Treatments: Formulate at least three experimental diets with varying levels of **Torularhodin** (e.g., 0, 50, 100, 200 mg/kg feed) and a control diet (0 mg/kg).
- Replicates: Use at least three replicate tanks per dietary treatment.
- Feeding: Feed the animals to apparent satiation two to three times daily for a period of 8-12 weeks.

#### 4.2.2 Data Collection:

- Growth Performance: At the beginning and end of the trial, measure the body weight and length of all individuals. Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).
- Pigmentation: At the end of the trial, assess the skin and muscle coloration using a colorimeter (e.g., CIE Lab\* color space) and/or by extracting and quantifying the carotenoid content in the tissues.
- Immune Response: Collect hemolymph or tissue samples (e.g., head kidney, spleen) to analyze immune parameters such as lysozyme activity, phagocytic activity, and the expression of immune-related genes via qPCR.
- Antioxidant Capacity: Analyze tissue samples for antioxidant enzyme activity (e.g., superoxide dismutase, catalase) and markers of oxidative stress (e.g., malondialdehyde).

# Protocol for Torularhodin Extraction and Analysis from Tissues

This protocol is for the quantification of **Torularhodin** in fish or shrimp tissues.

#### 4.3.1 Materials:

- Homogenizer
- Centrifuge



- · Spectrophotometer or HPLC system
- Organic solvents (e.g., acetone, ethanol, hexane, chloroform)[8]
- Anhydrous sodium sulfate

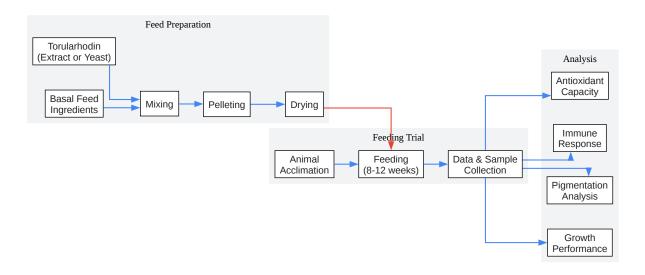
#### 4.3.2 Procedure:

- Homogenize a known weight of tissue in acetone or a mixture of acetone and ethanol.
- Centrifuge the homogenate and collect the supernatant.
- Repeat the extraction until the tissue pellet is colorless.
- Pool the supernatants and partition the carotenoids into hexane or chloroform.
- Wash the organic phase with water to remove any residual polar solvents.
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent under a stream of nitrogen.
- Resuspend the carotenoid extract in a known volume of a suitable solvent.
- Quantify the Torularhodin concentration using a spectrophotometer at its maximum absorbance wavelength (approximately 490-520 nm, solvent-dependent) or by HPLC with a C18 column and a suitable mobile phase[8].

### **Visualizations**

The following diagrams illustrate key workflows and pathways related to the application of **Torularhodin** in aquaculture.

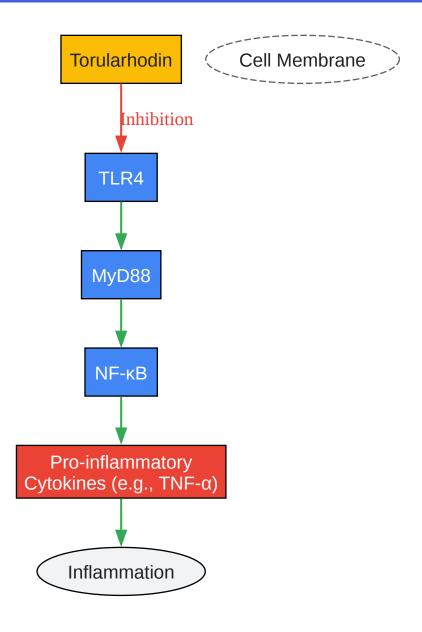




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Caption: Experimental workflow for evaluating **Torularhodin** in aquaculture feed.





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Caption: Postulated anti-inflammatory signaling pathway of **Torularhodin**.

## Conclusion

**Torularhodin** holds significant promise as a beneficial feed additive in aquaculture. Its potential to improve growth, enhance pigmentation, and boost the immune response of aquatic species makes it a compelling candidate for further research and development. The protocols and data presented in this document provide a solid foundation for scientists and researchers to explore the full potential of this natural carotenoid in sustainable aquaculture practices. Further studies



are warranted to determine optimal inclusion levels of purified **Torularhodin** and to elucidate its precise mechanisms of action in various commercially important aquatic species.

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